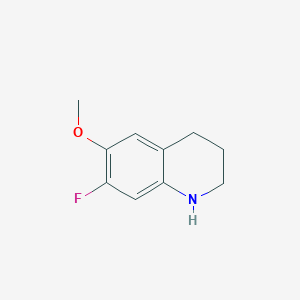

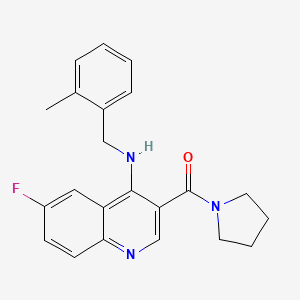

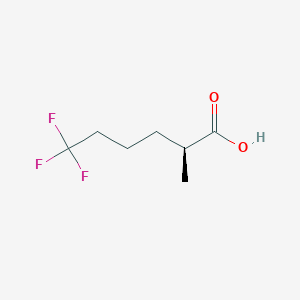

![molecular formula C14H20N4 B2813060 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1517080-53-3](/img/structure/B2813060.png)

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a piperidine ring, such as the one in your molecule, are often found in pharmaceuticals and have a wide range of pharmacological applications . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve coupling reactions with other molecules, as well as reactions with various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined through various analytical techniques, including C, H and N analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, closely related to the structure of interest, demonstrated significant cytotoxic activity against various human tumor cell lines. These compounds were synthesized through the condensation of 3-(dimethylamino)phenol, aromatic aldehydes, and malonitrile in ethanol containing piperidine, highlighting the potential of such compounds in cancer research (Vosooghi et al., 2010).

Ultrafast Charge Transfer and Coherent Oscillations

The La-like S2 state of 4-(1-piperidino)-benzonitrile and its derivatives were studied for their ultrafast charge transfer and coherent oscillations in the gas phase. The research found two groups of time constants, suggesting rapid relaxation from S2 through a conical intersection to both S1 and a charge transfer state. This study underlines the potential application of such compounds in studying ultrafast charge transfer processes, which are fundamental in photochemistry and photophysics (Yatsuhashi et al., 2004).

Synthesis and Antimicrobial Screening

Another research avenue involves the synthesis and antimicrobial screening of compounds derived from 2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile frameworks. For instance, derivatives such as 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-ones showed significant antibacterial activities, demonstrating the chemical's utility in developing new antimicrobial agents (Mulwad & Mayekar, 2007).

Synthesis and In Vitro Cytotoxic Activity of Chromene Derivatives

Moreover, the synthesis of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives has been explored. These compounds, through the condensation of 3-(dimethylamino)phenol with trifluoromethybenzaldehydes and malonitrile, exhibited potent cytotoxic activities against a range of human tumor cell lines, indicating their potential as anticancer agents (Mahdavi et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(2)12-5-7-18(8-6-12)13-4-3-11(10-15)14(16)9-13/h3-4,9,12H,5-8,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUPLNPWVNGIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

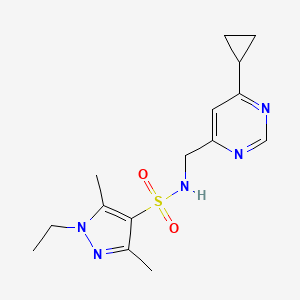

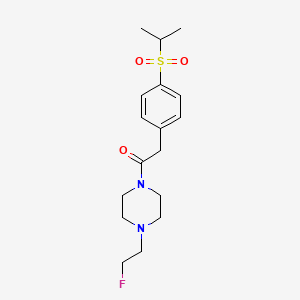

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)

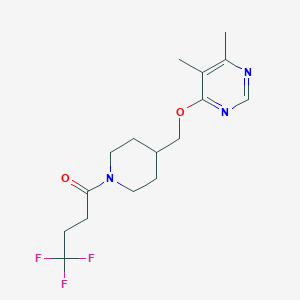

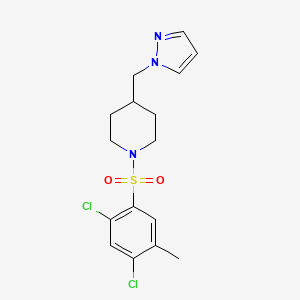

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)

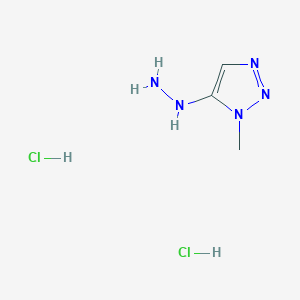

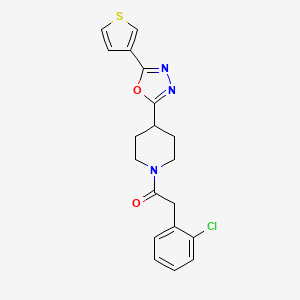

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2812991.png)

![methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2812997.png)

![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)